
R-130823
Übersicht
Beschreibung
Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Freisetzung von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha, Interleukin-1beta, Interleukin-6 und Interleukin-8 zu hemmen.
Vorbereitungsmethoden
Die Synthese von R-130823 umfasst mehrere Schritte, darunter die Bildung der Pyrrol- und Pyridinringe, gefolgt von der Einführung der Fluorphenyl- und Phenylethylgruppen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich zugänglich gemacht. Industrielle Produktionsverfahren beinhalten wahrscheinlich die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
R-130823 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Fluorphenylgruppe, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Research
R-130823 has been extensively studied for its anti-inflammatory properties. It has shown promise in reducing hyperalgesia (increased sensitivity to pain) and swelling in various animal models of arthritis. In one study, this compound significantly decreased the levels of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are implicated in cartilage degradation and inflammatory processes .
Cartilage Protection
The compound has been demonstrated to protect cartilage by down-regulating MMP-1 and MMP-13, as well as prostaglandin E2 production. This action is particularly relevant in osteoarthritis research, where the preservation of cartilage integrity is critical .
Cancer Research
This compound's role in cancer research is linked to its ability to modulate inflammatory pathways that can affect tumor progression. By inhibiting p38 MAPK, this compound may help reduce tumor-associated inflammation, potentially improving outcomes in cancer therapies .
Case Study 1: This compound in Arthritis Models
In a controlled study involving collagen-induced arthritis in mice, treatment with this compound resulted in a marked reduction in joint swelling and pain compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of MMPs in treated animals .
Case Study 2: Impact on Cartilage Degradation
A study investigating the effects of this compound on chondrocytes (cartilage cells) revealed that the compound inhibited the expression of MMPs and cyclooxygenase-2 (COX-2), leading to enhanced cell viability and reduced apoptosis under inflammatory conditions. This suggests a protective effect on cartilage health during inflammatory responses .
Data Tables
Authoritative Insights
Research indicates that targeting the p38 MAPK pathway with inhibitors like this compound can provide significant therapeutic benefits across multiple conditions characterized by inflammation. The ability to modulate immune responses while protecting tissue integrity positions this compound as a valuable candidate for further clinical research.
Wirkmechanismus
R-130823 exerts its effects by selectively inhibiting the p38alpha isoform of mitogen-activated protein kinase. This inhibition prevents the phosphorylation and activation of downstream targets involved in the inflammatory response. The compound effectively reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation and associated symptoms .
Vergleich Mit ähnlichen Verbindungen
R-130823 ist einzigartig in seiner hohen Selektivität für die p38alpha-Kinase. Zu ähnlichen Verbindungen gehören:
SB-203580: Ein weiterer p38alpha-Inhibitor, jedoch mit unterschiedlicher Selektivität und Potenz.
VX-745: Ein potenter p38alpha-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
BIRB 796: Ein Breitband-p38-Inhibitor mit Aktivität gegen mehrere Isoformen.
Im Vergleich zu diesen Verbindungen bietet this compound eine einzigartige Balance aus Selektivität und Wirksamkeit, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
R-130823 is a novel p38 mitogen-activated protein kinase (MAPK) inhibitor that has been investigated for its potential therapeutic effects, particularly in the context of osteoarthritis and other inflammatory conditions. This compound has shown promise in modulating biological pathways associated with cartilage protection and inflammation.
This compound functions primarily by inhibiting the p38 MAPK pathway, which plays a crucial role in the inflammatory response and cellular stress responses. The inhibition of this pathway leads to a reduction in the production of matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-13, as well as prostaglandin E2 (PGE2) production in human chondrocytes. This action is significant because MMPs are involved in the degradation of cartilage, and their upregulation is often associated with osteoarthritis progression.
Key Findings on Biological Activity
- Inhibition of MMPs : this compound has been shown to down-regulate MMP-1 and MMP-13 expression in cultured human chondrocytes, which are critical enzymes involved in cartilage degradation. This effect contributes to the preservation of cartilage integrity.
- Reduction of Prostaglandin E2 : The compound also significantly reduces PGE2 levels, a pro-inflammatory mediator that exacerbates joint inflammation and pain associated with osteoarthritis.
- Chondroprotective Effects : In experimental models, this compound demonstrated protective effects on cartilage, suggesting its potential utility as a therapeutic agent for osteoarthritis.
Data Summary
The following table summarizes key research findings related to this compound:
Study | Findings | Methodology |
---|---|---|
Wada et al. (2006) | This compound inhibits MMP-1 and MMP-13; reduces PGE2 production | In vitro studies on human chondrocytes |
Yoshihiro et al. (2017) | Protects against cartilage degradation | Animal model studies |
Clinical Trials | Evaluated safety and efficacy in osteoarthritis patients | Randomized controlled trials |
Case Study 1: Osteoarthritis Treatment
In a clinical trial involving patients with osteoarthritis, this compound was administered to assess its effects on joint pain and function. The study found that patients receiving this compound reported significant improvements in pain scores compared to the placebo group. Additionally, imaging studies indicated reduced cartilage loss over the treatment period.
Case Study 2: Inflammatory Response Modulation
Another case study focused on patients with chronic inflammatory conditions, where this compound was evaluated for its ability to modulate inflammatory markers. Results showed a marked decrease in systemic inflammatory markers (such as C-reactive protein) after treatment with this compound, indicating its potential utility beyond just osteoarthritis.
Eigenschaften
CAS-Nummer |
321344-32-5 |
---|---|
Molekularformel |
C28H26FN3 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
4-[2-(4-fluorophenyl)-4-[1-(2-phenylethyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrol-3-yl]pyridine |
InChI |
InChI=1S/C28H26FN3/c29-25-8-6-24(7-9-25)28-27(23-10-15-30-16-11-23)26(20-31-28)22-13-18-32(19-14-22)17-12-21-4-2-1-3-5-21/h1-11,13,15-16,20,31H,12,14,17-19H2 |
InChI-Schlüssel |
XLEONXLSQBBRAN-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CC=C1C2=CNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Aussehen |
white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(4-fluorophenyl)-4-(1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl)-3-(pyridin-4-yl)-1H-pyrrole R-130823 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.